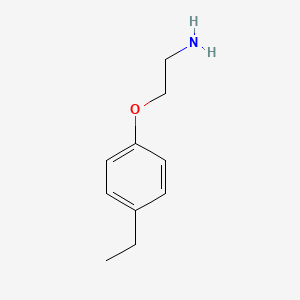

2-(4-Ethylphenoxy)ethanamine

Description

Historical Context and Evolution of Phenoxyethylamine Research

The investigation into phenoxyethylamine and its derivatives is intrinsically linked to the broader history of research into biologically active amines. The foundational work on understanding the physiological effects of amines can be traced back to the late 19th and early 20th centuries. A significant milestone in this field was the synthesis of histamine (B1213489) in 1907, which was followed by extensive studies into its pharmacological properties. This period marked the beginning of a systematic exploration of how the chemical structure of amine-containing compounds relates to their biological function.

Research into compounds with a phenoxyethylamine framework gained momentum as scientists began to explore modifications of naturally occurring and synthetic amines to modulate their activity. Many drugs currently used for conditions such as benign prostatic hyperplasia feature a phenoxyethylamine moiety in their structure. bldpharm.com This has driven further investigation into this class of compounds. The development of synthetic methodologies, such as the Williamson ether synthesis, has been instrumental in the creation of a diverse library of phenoxyethylamine derivatives, allowing for detailed structure-activity relationship (SAR) studies. These studies have been crucial in identifying key structural features that influence the interaction of these compounds with biological targets.

Structural Significance within the Amine and Ether Compound Classes

The chemical structure of 2-(4-Ethylphenoxy)ethanamine, which consists of a 4-ethylphenyl group linked to an ethanamine moiety via an ether bond, is central to its chemical properties and potential applications. As a primary amine, it can act as a base and a nucleophile, participating in a variety of chemical reactions. The presence of the lone pair of electrons on the nitrogen atom allows it to accept a proton, forming an ammonium (B1175870) salt, a property that can influence its solubility and handling.

The ether linkage, on the other hand, introduces a degree of flexibility to the molecule and influences its conformational possibilities. The phenoxy group, with its aromatic ring, can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions. The ethyl substituent at the para position of the phenyl ring further modifies the electronic and steric properties of the molecule, which can have a significant impact on its reactivity and biological activity. The combination of these functional groups within a single molecule makes this compound a versatile building block in organic synthesis.

Overview of Current Research Landscape and Emerging Applications

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of phenoxyethylamine derivatives is the subject of ongoing investigation in several areas of chemical and medicinal science. The structural motifs present in this compound are found in molecules with applications in medicinal chemistry, such as antitubercular agents and kinase inhibitors.

One area of active research is the development of new antimicrobial agents. For instance, studies on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides, which contain a similar 4-ethylphenoxy moiety, have shown potential for developing materials with increased resistance to microbial colonization. researchgate.net This suggests that the 4-ethylphenoxy group may contribute to the antimicrobial properties of these larger molecules.

Furthermore, derivatives of phenoxyethylamine are being explored for their potential in materials science. The ability of the phenoxy and amine groups to coordinate with metal ions has led to the synthesis of novel ligands. For example, a complex triazine derivative incorporating a 2-(diphenylphosphoryl)-4-ethylphenoxy group has been synthesized and studied for its ability to selectively bind lithium ions. researchgate.net

The hydrochloride salt of this compound is commercially available, indicating its use as a building block or intermediate in the synthesis of more complex molecules for early discovery research. sigmaaldrich.com Although detailed research findings on the specific applications of this compound are limited, the established importance of the phenoxyethylamine scaffold in drug discovery and materials science suggests that it remains a compound of interest for future investigations.

| Property | Value | Source |

| Molecular Formula | C10H15NO | N/A |

| IUPAC Name | This compound | N/A |

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16ClNO | sigmaaldrich.com |

| Molecular Weight | 201.698 g/mol | sigmaaldrich.com |

| CAS Number | 1134361-67-3 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSXXTOBTSMTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-(4-Ethylphenoxy)ethanamine

The construction of the target molecule hinges on two key bond formations: the carbon-oxygen bond of the ether and the carbon-nitrogen bond of the amine.

Formation of the Phenoxy-Ether Linkage

A common and effective method for creating the phenoxy-ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-ethylphenol (B45693) with a suitable electrophile. For instance, reacting 4-ethylphenol with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) can yield an intermediate that already contains the desired phenoxy moiety. The reaction proceeds via the formation of a phenoxide ion which then attacks the electron-deficient aromatic ring of the electrophile.

Another established method is the Williamson ether synthesis. In this approach, 4-ethylphenol is first deprotonated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, displacing a leaving group from a two-carbon electrophile, such as a 2-haloethanol or a protected 2-haloethylamine derivative.

A copper-catalyzed Ullmann condensation represents an alternative strategy, particularly suitable for less reactive aryl halides. This method involves the coupling of 4-ethylphenol with an appropriate halo-compound in the presence of a copper catalyst.

Introduction of the Ethanamine Moiety

The ethanamine functional group can be introduced through several synthetic pathways. One direct approach is the reaction of the corresponding phenoxy intermediate with a reagent that provides the aminoethyl group. For example, an intermediate such as 4-(4-ethylphenoxy)benzaldehyde (B1313253) can undergo reductive amination. This involves reacting the aldehyde with an amine source, like methylamine (B109427) hydrochloride, in the presence of a reducing agent such as sodium cyanoborohydride.

Alternatively, the amine can be introduced via a Gabriel synthesis. This multi-step process involves the reaction of an intermediate, such as a halide, with potassium phthalimide, followed by hydrazinolysis to release the primary amine. google.com A patent describes a process where an intermediate is subjected to an ammoniation reaction with potassium phthalimide. google.com

Another route involves the reduction of a nitrile. An intermediate containing a cyanomethyl group can be reduced using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.

Furthermore, a patent discloses a method starting from phenol (B47542) and chloroacetyl chloride to generate an intermediate that, after several steps including reduction and etherification, undergoes an ammoniation reaction to yield the final product. google.com

Comparative Analysis of Synthetic Routes: Yields and Purity Considerations

The choice of synthetic route often depends on factors like starting material availability, desired scale, and purity requirements.

| Synthetic Route | Key Reactions | Reported Yields | Purity Considerations |

|---|---|---|---|

| Route 1 | SNAr of 4-ethylphenol & Reductive Amination | Phenoxy group formation: 70-85% , Reductive amination: 65-75% | The purity of the final product is dependent on the efficiency of both the ether formation and the reductive amination steps. Purification is typically achieved through standard chromatographic techniques. |

| Route 2 | Williamson Ether Synthesis | Varies depending on reagents and conditions. | Side reactions such as elimination can occur, especially with sterically hindered substrates. Purity is often high after purification. |

| Route 3 | Gabriel Synthesis | Generally provides good yields. | This method is known for producing clean primary amines, minimizing the formation of secondary and tertiary amine byproducts. |

| Route 4 | Nitrile Reduction | High yields are often achievable. | The powerful reducing agents used can sometimes affect other functional groups in the molecule, requiring careful control of reaction conditions. |

| Route 5 | Multi-step from Phenol | Overall yield is a product of multiple steps. | Each step introduces the possibility of byproducts, necessitating purification at various stages. For example, a patent mentions that the hydrogenation reduction of an oxime can lead to secondary amine by-products. google.com |

Derivatization and Structural Modification of this compound

The primary amine and the aromatic ring of this compound offer sites for further chemical modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the ethanamine moiety can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. google.com The reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. google.com The use of a base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. google.com It is possible to achieve selective mono-N-alkylation to produce secondary amines, which are valuable in various synthetic applications. google.com Ruthenium complexes have also been used as catalysts for the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.org

N-Acylation is the process of adding an acyl group to the nitrogen atom, forming an amide. This is a fundamental transformation in organic synthesis, often used for the protection of amine groups or for the synthesis of biologically active molecules. orientjchem.org The reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. orientjchem.orggoogle.com For example, N-[2-(4-methylphenoxy)ethyl]acetamide can be synthesized and subsequently reduced to the corresponding N-ethyl derivative. prepchem.com Environmentally friendly methods for N-acylation have been developed, utilizing catalysts or even proceeding under catalyst-free conditions. orientjchem.org Acetic acid can also be used as a catalyst for N-acylation using esters as the acyl source. researchgate.net

Aromatic Ring Substitutions and Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. pdx.edu The existing substituents, the ethyl group and the phenoxyethanamine group, will direct incoming electrophiles to specific positions on the ring. libretexts.org

The ethyl group is an activating, ortho-, para-directing group. The ether oxygen of the phenoxy group is also an activating, ortho-, para-director due to its ability to donate lone-pair electrons to the aromatic ring. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to these activating groups. pdx.edu

For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. pdx.educhemicalbook.com This would likely lead to the introduction of a nitro group at one of the available ortho or para positions. Subsequent reduction of the nitro group can provide an additional amino group on the aromatic ring, opening up further possibilities for functionalization.

Synthesis of Amide and Thiourea (B124793) Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides and thioureas. These transformations leverage the nucleophilic character of the amine's nitrogen atom.

Amide Synthesis: The formation of amides from this compound is a standard and efficient process in organic synthesis. youtube.com This transformation is typically achieved through nucleophilic acyl substitution, where the amine attacks an activated carboxylic acid derivative. ncert.nic.in Common methods include:

Reaction with Acyl Chlorides: A highly reactive and often violent reaction in the cold where this compound is treated with an acyl chloride (R-COCl). chemguide.co.uk The reaction proceeds rapidly to form the corresponding N-[2-(4-ethylphenoxy)ethyl]amide and generates hydrogen chloride, which is typically neutralized by a base like pyridine (B92270) or by using an excess of the starting amine. ncert.nic.in

Reaction with Acid Anhydrides: A less vigorous method compared to using acyl chlorides, the reaction with an acid anhydride (B1165640) ((RCO)₂O) usually requires heating to proceed at a practical rate. chemguide.co.uk This reaction yields the desired amide and a carboxylic acid as a byproduct.

Carboxylic Acid Coupling: Direct coupling with a carboxylic acid (R-COOH) is facilitated by coupling agents. A widely used protocol involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base. This method is valued for its mild conditions and broad substrate scope.

Thiourea Synthesis: Thiourea derivatives are readily synthesized from this compound. The general and most straightforward method involves the reaction between the primary amine and an isothiocyanate (R-NCS). acs.org This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. rsc.org The process is typically high-yielding and can be performed at room temperature in a suitable solvent like dichloromethane. rsc.org This methodology allows for the creation of a diverse library of N,N'-disubstituted thioureas by varying the substituent on the isothiocyanate starting material. rsc.org For instance, reacting this compound with phenyl isothiocyanate would yield N-phenyl-N'-[2-(4-ethylphenoxy)ethyl]thiourea.

Table 1: Representative Synthetic Transformations

| Derivative Type | Reagent | General Reaction |

|---|---|---|

| Amide | Acyl Chloride (RCOCl) | R'NH₂ + RCOCl → R'NHCOR + HCl |

| Amide | Acid Anhydride ((RCO)₂O) | R'NH₂ + (RCO)₂O → R'NHCOR + RCOOH |

| Thiourea | Isothiocyanate (RNCS) | R'NH₂ + RNCS → R'NHC(S)NHR |

R' represents the 2-(4-ethylphenoxy)ethyl group.

Exploration of Chiral Analogues and Stereoselective Synthesis

The parent molecule, this compound, is achiral. However, chiral analogues can be conceptualized by introducing a stereocenter into the molecule, most commonly on the ethanamine backbone. For example, introducing a methyl group at the α-carbon to the amine would create 2-(4-ethylphenoxy)-1-methylethanamine, which exists as a pair of enantiomers. The synthesis of a single enantiomer of such a chiral analogue requires stereoselective synthesis methods. ncert.nic.in

Several established strategies could be employed for the stereoselective synthesis of these chiral analogues:

Asymmetric Reduction: A common approach would involve the asymmetric reduction of a prochiral ketone precursor, such as 1-(4-ethylphenoxy)propan-2-one. This reduction can be achieved using chiral reducing agents or a catalyst system composed of a metal and a chiral ligand, which directs the hydride attack to one face of the ketone, yielding an enantiomerically enriched alcohol. Subsequent conversion of the alcohol to an amine (e.g., via a Mitsunobu reaction with an amine surrogate followed by deprotection) would furnish the chiral amine.

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct a subsequent stereocenter-forming reaction. After the desired stereochemistry is set, the auxiliary is cleaved to yield the chiral product.

Stereoselective Aminohydroxylation: Starting from a precursor like 4-ethyl-1-(vinyloxy)benzene, a stereoselective aminohydroxylation reaction could potentially install both the amine and a hydroxyl group across the double bond with specific stereochemistry. libretexts.org Further functional group manipulation would then be required to arrive at the target chiral amine.

The development of such chiral analogues is a key strategy in medicinal chemistry for exploring the stereochemical requirements of biological targets.

Chemical Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dominated by its two primary functional groups: the nucleophilic primary amine and the stable aryl ether linkage.

Nucleophilic Reactivity of the Amine Group

The defining chemical characteristic of this compound is the nucleophilicity of its primary amine group. chemguide.co.uk The nitrogen atom possesses a lone pair of electrons, making it an effective electron-pair donor, or Lewis base. ncert.nic.in This lone pair is readily attracted to electron-deficient centers (electrophiles), initiating a variety of chemical reactions. chemguide.co.uk

Reaction Mechanism: The nucleophilic character is exemplified in the amide and thiourea syntheses discussed previously. In the reaction with an acyl chloride, the mechanism is a nucleophilic acyl substitution .

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, pushing electrons from the C=O double bond onto the oxygen atom to form a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The electron pair from the oxygen reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the now positively charged nitrogen atom to yield the neutral amide product and an ammonium (B1175870) salt. mnstate.edu

Similarly, the amine can participate in nucleophilic substitution reactions with substrates like alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the initial product also being nucleophilic. libretexts.org

Oxidative Pathways and Stability Considerations

The stability of this compound is generally robust, though it is susceptible to oxidation under specific conditions, particularly involving the amine group and, to a lesser extent, the ether linkage.

Amine Oxidation: Primary aliphatic amines can be oxidized to a range of products depending on the reagents and conditions. Strong oxidizing agents can lead to the formation of nitroso or nitro compounds. Catalytic oxidation, for example, using a copper catalyst and molecular oxygen, has been shown to convert primary amines into nitriles. researchgate.net On storage, many amines can undergo slow atmospheric oxidation, which may lead to discoloration. ncert.nic.in However, primary amines are generally considered to possess good oxidative stability under typical ambient conditions, especially when compared to secondary amines. acs.org

Ether Stability: The aryl ether bond is chemically stable and resistant to many reagents. However, oxidative cleavage is possible under certain conditions. The mechanism often involves hydroxylation at the α-carbon (the carbon adjacent to the ether oxygen), forming an unstable hemiacetal-like intermediate that spontaneously cleaves to yield a phenol (4-ethylphenol) and an aldehyde. uomustansiriyah.edu.iq

Reductive Transformations and By-product Formation

The functional groups in this compound are largely in a reduced state, making the molecule generally stable to many reducing agents. The primary amine group is not susceptible to further reduction. However, the aryl ether linkage can undergo reductive cleavage under specific, typically harsh, conditions, which can be a source of by-product formation in synthetic sequences.

Reductive Cleavage of the Ether Bond: The C(aryl)–O bond of aryl alkyl ethers can be cleaved using potent catalytic systems. acs.org Nickel-catalyzed reductions, for example, have been developed for this transformation. chemguide.co.ukrsc.org The mechanism can involve the oxidative addition of the C–O bond to a low-valent metal catalyst. rsc.org This process breaks the ether linkage, and in the presence of a hydrogen source (which can sometimes be an internal part of the substrate molecule itself or an external reductant like hydrosilane or H₂), the products are the corresponding arene and alcohol. chemguide.co.ukrsc.org

For this compound, such a reductive transformation would result in the formation of 4-ethylphenol and ethanamine as the primary cleavage by-products. This reaction is not typically a desired pathway but is an important consideration when subjecting more complex molecules containing this moiety to strong, metal-catalyzed reductive conditions.

Table 2: Summary of Chemical Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products/Outcome |

|---|---|---|---|

| Primary Amine | Nucleophilic Acyl Substitution | Acyl Chlorides, Anhydrides | Amides |

| Primary Amine | Nucleophilic Addition | Isothiocyanates | Thioureas |

| Primary Amine | Oxidation | Strong oxidants (e.g., Cu/O₂) | Nitriles, Nitroso compounds |

| Aryl Ether | Oxidative Cleavage | Harsh oxidizing conditions | 4-Ethylphenol, Aldehydes |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-Ethylphenoxy)ethanamine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide key structural information.

The protons can be categorized as follows:

Ethyl group protons: A triplet and a quartet characteristic of an ethyl group attached to an aromatic ring.

Aromatic protons: Two sets of doublets, typical of a 1,4-disubstituted (para) benzene (B151609) ring.

Ethanamine chain protons: Two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups.

Amine protons: A broad singlet for the -NH₂ group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H | ~7.6 |

| -CH₂- (ethyl) | ~2.6 | Quartet | 2H | ~7.6 |

| -CH₂-N | ~3.1 | Triplet | 2H | ~5.1 |

| -O-CH₂- | ~4.1 | Triplet | 2H | ~5.1 |

| Aromatic (ortho to -OCH₂) | ~6.9 | Doublet | 2H | ~8.7 |

| Aromatic (ortho to -CH₂CH₃) | ~7.1 | Doublet | 2H | ~8.7 |

Note: The chemical shift of the amine protons is variable and can be confirmed by D₂O exchange, which would cause the peak to disappear.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Based on the structure of this compound, eight distinct carbon signals are predicted.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethyl) | ~16 |

| -C H₂- (ethyl) | ~28 |

| -C H₂-N | ~42 |

| -O-C H₂- | ~67 |

| Aromatic (ortho to -OCH₂) | ~115 |

| Aromatic (ortho to -CH₂CH₃) | ~129 |

| Aromatic (C -CH₂CH₃) | ~138 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, key COSY correlations would be observed between:

The methyl and methylene protons of the ethyl group.

The two methylene protons of the ethanamine chain (-O-CH₂-CH₂-N).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. bath.ac.uk It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon signal at ~67 ppm would show a cross-peak with the proton signal at ~4.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is vital for connecting the different parts of the molecule. bldpharm.com Key HMBC correlations would include:

Correlations from the ethyl group protons to the aromatic carbons.

Correlations from the ethanamine chain protons to the aromatic ether carbon (-C-O).

Correlations between the two methylene groups of the ethanamine chain and their neighboring carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400-3300 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| ~3050-3000 | C-H stretch (aromatic) | Benzene Ring |

| ~2960-2850 | C-H stretch (aliphatic) | Ethyl & Ethanamine groups |

| ~1610 & ~1510 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch (aryl ether) | Phenoxy Group |

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to be strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems like the benzene ring. The phenoxy group in this compound is the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted benzene ring. It is predicted to have a primary absorption band (π → π* transition) around 220-230 nm and a secondary, less intense band (n → π* transition) around 270-280 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₅NO, giving it a molecular weight of approximately 165.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 165. The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the two carbons of the ethanamine chain is weak and prone to cleavage. This would result in a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion.

Cleavage of the ether bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the 4-ethylphenoxy radical or cation (m/z = 121) and the ethanamine radical.

Loss of the ethyl group: Fragmentation of the ethyl group from the aromatic ring can also occur.

Predicted Key Mass Spectrometry Fragments

| m/z | Fragment Identity |

|---|---|

| 165 | Molecular Ion [C₁₀H₁₅NO]⁺ |

| 121 | [CH₃CH₂C₆H₄O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between molecules that have the same integer mass but different chemical formulas. This is achieved by measuring the mass-to-charge ratio (m/z) to four or more decimal places.

For this compound (C₁₀H₁₅NO), the theoretical monoisotopic mass of the neutral molecule is 165.1154 u. In typical HRMS analysis, the compound is ionized, often by protonation, to form the [M+H]⁺ ion. The exact mass of this ion can be calculated and then compared to the experimentally measured value. A close correlation between the theoretical and measured mass provides strong evidence for the compound's elemental composition.

| Species | Formula | Theoretical Monoisotopic Mass (u) | Typical Adduct | Theoretical [M+H]⁺ m/z |

|---|---|---|---|---|

| This compound | C₁₀H₁₅NO | 165.1154 | [M+H]⁺ | 166.1226 |

The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the differentiation of this compound from other isobaric compounds. For instance, a compound with the formula C₉H₁₃N₃O would also have a nominal mass of 165, but its exact mass would be 165.1059 u, which is easily distinguishable by HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 166.12) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to occur at the most labile bonds. The ether linkage and the ethylamine (B1201723) side chain are likely points of cleavage. A plausible fragmentation pathway would involve:

Loss of the ethylamine group: Cleavage of the C-O bond could result in the formation of a 4-ethylphenol (B45693) fragment.

Cleavage of the ethyl group from the phenoxy ring: This would result in a fragment corresponding to a hydroxyphenoxy)ethanamine structure.

Alpha cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom, which would lead to the formation of a stable iminium ion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|---|---|

| 166.12 | [C₈H₁₀O]⁺ | 4-Ethylphenol | 122.07 | C₂H₄N |

| [C₈H₉O]⁺ | 4-Ethylphenoxide radical cation | 121.06 | C₂H₅N | |

| [CH₂NH₂]⁺ | Iminium ion | 30.03 | C₉H₁₁O |

The specific fragmentation pattern observed in an MS/MS spectrum serves as a robust method for the structural confirmation of this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. etamu.edu It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org For this compound, GC-MS can be used to assess its purity and identify any volatile impurities.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized. The gaseous analytes are then separated on a capillary column, often with a non-polar or mid-polar stationary phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides structural information.

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

The EI mass spectrum of this compound would be expected to show a molecular ion peak (m/z 165) and a series of fragment ions. Key fragments would likely include the loss of a methyl radical from the ethyl group (m/z 150), cleavage of the ether bond, and the formation of a prominent ion at m/z 121 corresponding to the 4-ethylphenoxyl radical. The base peak is often the result of alpha cleavage, leading to an iminium fragment. docbrown.info

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for assessing the purity of this compound. A common approach is reversed-phase HPLC, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

The purity of the compound can be determined by integrating the peak area of the main component and any impurities. A Diode Array Detector (DAD) or a UV detector is commonly used, set to a wavelength where the aromatic ring of the compound absorbs strongly (typically around 220 nm and 270 nm).

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 274 nm |

| Column Temperature | 30 °C |

This method allows for the separation of this compound from potential starting materials, by-products, or degradation products, thus providing a reliable assessment of its purity. researchgate.net

Capillary Electrophoresis (CE) for Amine Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. acs.org For primary amines like this compound, which will be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

In a typical CZE method, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The positively charged analyte migrates towards the cathode at a velocity dependent on its charge-to-size ratio and the electroosmotic flow (EOF). Detection is often performed using a UV detector.

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 50 cm total length (40 cm effective) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection for 5 seconds |

| Detection | UV at 214 nm |

CE is particularly useful for the quantitative analysis of amines and can be used to determine the concentration of this compound in various samples with high precision. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and provides strong evidence of the sample's purity.

For this compound (C₁₀H₁₅NO), the theoretical elemental composition is calculated as follows:

| Element | Theoretical Percentage (%) | Hypothetical Found Percentage (%) | Acceptable Deviation |

|---|---|---|---|

| Carbon (C) | 72.69 | 72.58 | ± 0.4% |

| Hydrogen (H) | 9.15 | 9.21 | ± 0.4% |

| Nitrogen (N) | 8.48 | 8.42 | ± 0.4% |

| Oxygen (O) | 9.68 | 9.79 | ± 0.4% |

The data obtained from elemental analysis serves as a final verification of the compound's composition, complementing the structural information provided by spectroscopic and chromatographic methods.

Crystallographic Studies of this compound and its Derivatives (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. Crystallographic studies, with X-ray diffraction being the most definitive technique, provide this detailed structural information. While comprehensive single-crystal X-ray diffraction data for this compound in its free base or simple salt form is not extensively reported in publicly available literature, analysis of its derivatives and related structures offers significant insights into the conformational possibilities and intermolecular interactions of the this compound moiety.

These studies are crucial for structure-based drug design, materials science, and understanding the fundamental solid-state behavior of these molecules. The data obtained from X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules in the crystal, governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Research Findings on Derivatives

Research into complex derivatives incorporating the this compound structural motif has yielded valuable crystallographic data. For instance, studies on larger molecules that contain this fragment provide a picture of how it behaves in a more complex chemical environment.

One such example is the study of 2,4,6-tris[2-(diphenylphosphoryl)-4-ethylphenoxy]-1,3,5-triazine (L) and its metallic complexes. researchgate.netresearchgate.net The synthesis and characterization of this ligand, which incorporates the 4-ethylphenoxy group, and its subsequent complexation with ions like lithium (Li⁺) and potassium (K⁺) have been accompanied by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net These studies have elucidated the coordination chemistry and the conformational arrangement of the ligand upon binding to metal centers. For example, the crystal structures of L·H₂O, LiL(ClO₄)…(H₂O)LLi·11H₂O, and [K₂L₂I]I·7.2H₂O have been described, revealing the intricate network of interactions. researchgate.netresearchgate.net

While not a direct analysis of this compound, the crystallographic data for these derivatives provide confirmed geometries of the 4-ethylphenoxy portion of the molecule within a crystalline environment. The ethyl group's orientation and the phenoxy linkage's torsional angles are key parameters that can be extrapolated to model the parent compound.

In a different context, crystallographic data has been reported for N-piperidin-3-ylbenzamide derivatives, which have been studied for their potential in treating cardiovascular diseases. google.com While structurally distinct, these studies often involve X-ray powder diffraction (XRPD) to characterize different crystalline forms (polymorphs) of the synthesized compounds. google.com The XRPD patterns, characterized by the position (in degrees 2θ) and intensity of the diffraction peaks, are unique to each crystalline form and are crucial for pharmaceutical development and quality control.

The general approach to these crystallographic studies involves growing single crystals of the compound of interest, which can be a challenging step. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed using specialized software to solve the crystal structure. mdpi.com For instance, in the structural determination of some organic compounds, data collection is performed on diffractometers like the Bruker D8 VENTURE using Mo Kα radiation (λ = 0.71073 Å) at low temperatures to minimize thermal vibrations. mdpi.com The structure is then solved by direct methods and refined using full-matrix least-squares methods. mdpi.com

The tables below present hypothetical and exemplary crystallographic data that could be expected from a single-crystal X-ray diffraction study of a derivative of this compound. These tables are illustrative of the type of information obtained from such analyses.

Interactive Data Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 1934.5(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Temperature (K) | 293(2) |

| Radiation (Å) | MoKα (0.71073) |

| Reflections Collected | 8543 |

| Unique Reflections | 3421 |

| R-factor | 0.045 |

Interactive Data Table 2: Selected Bond Lengths and Angles for a Hypothetical Derivative

| Bond/Angle | Value (Å or °) |

| C(aryl)-O | 1.375(3) |

| O-C(ethyl) | 1.432(4) |

| C(ethyl)-N | 1.481(4) |

| C(aryl)-C(ethyl) | 1.510(5) |

| C(aryl)-O-C(ethyl) | 118.5(2) |

| O-C(ethyl)-C(ethyl) | 108.9(3) |

| C(ethyl)-C(ethyl)-N | 112.1(3) |

These tables showcase the precision of X-ray crystallography. The unit cell parameters (a, b, c, α, β, γ) define the basic repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal. Bond lengths and angles confirm the connectivity of atoms and the local geometry, which can be used to validate the chemical structure and understand electronic effects.

Biological and Biomedical Research Applications

Medicinal Chemistry Applications as a Synthetic Precursor

The unique structure of 2-(4-Ethylphenoxy)ethanamine, featuring an ethyl-substituted phenoxy group linked to an ethanamine moiety, makes it a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications.

In medicinal chemistry, this compound serves as a key starting material for creating a variety of derivatives. For instance, it is a precursor in the synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide. This process typically involves reacting this compound with chloroacetyl chloride to form an intermediate, which is then used in subsequent reaction steps. The resulting acetamide (B32628) derivative can be further modified, for example, through reduction to form the corresponding ethylamine (B1201723) derivative, N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)ethylamine.

Another significant application is in the creation of complex thiourea (B124793) derivatives. The core structure is first used to synthesize 2-((4-ethylphenoxy)methyl)benzoic acid, which is then converted to its acid chloride. researchgate.net This intermediate reacts with various primary aromatic amines to yield a series of 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, demonstrating the compound's role in generating a library of novel chemical entities for biological screening. researchgate.netmdpi.com

The this compound framework is an attractive scaffold for developing ligands that can interact with specific biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. unipd.it The ethylphenoxy group can influence properties like lipophilicity, which may affect a molecule's ability to cross biological membranes, while the terminal amine group provides a reactive site for introducing various functionalities to modulate binding affinity and selectivity for a target. nih.gov

Research into related structures suggests that phenoxy-ethylamine derivatives can be tailored to interact with specific receptors. For example, the development of ligands for the β3-adrenoceptor has utilized similar phenoxy-propanolamine structures, indicating the potential of the ethylphenoxy-ethanamine scaffold in designing receptor-specific modulators. researchgate.net The ability to modify the scaffold allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. unipd.it

In Vitro and In Vivo Biological Activity Investigations

Derivatives of this compound have been the subject of various biological assays to determine their potential therapeutic effects, including antimicrobial, anti-inflammatory, and neuroactive properties.

A significant area of research has been the antimicrobial activity of compounds derived from this compound. Specifically, a series of 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives have demonstrated notable efficacy against a range of microbial pathogens. researchgate.netmdpi.com These compounds have been shown to be active at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

The antimicrobial potency of these derivatives is influenced by the nature, number, and position of substituents on the phenyl ring attached to the thiourea nitrogen. researchgate.net Research has indicated that electron-donating groups, such as methyl and ethyl, on the phenyl ring tend to enhance the inhibitory effect against Gram-positive bacteria and fungi. Conversely, the presence of iodine and nitro substituents has been found to favor activity against Gram-negative bacterial strains. researchgate.net

| Compound Derivative | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) | Reference |

|---|---|---|---|---|---|

| 5a (2-fluoro substituent) | Active | Active (MIC value not specified) | Active (MIC value not specified) | Not specified | mdpi.com |

| 5b (3-fluoro substituent) | Not specified | Active (MIC value not specified) | Active (MIC value not specified) | Not specified | mdpi.com |

| 5d (3-trifluoromethyl substituent) | Not specified | Active | Not specified | Active | mdpi.com |

Note: The table presents qualitative findings from the study, as specific MIC values for all tested strains were not uniformly provided in the source text. "Active" indicates that the compound showed inhibitory effects.

The investigation into the anti-inflammatory potential of this compound derivatives is an emerging area of interest. While direct studies on the parent compound are limited, research on structurally analogous molecules provides a basis for this exploration. smolecule.com Chalcone derivatives, which share some structural features with aromatic ethanamines, have been studied for their anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Similarly, other phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, 2-methoxy-4-vinylphenol (B128420) was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (PGE2) in cell-based assays. nih.gov It achieved this by suppressing the activation of the NF-κB and MAPK signaling pathways. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for developing novel anti-inflammatory agents, warranting further investigation into its effects on inflammatory markers and pathways. nih.govplos.org

The structural characteristics of this compound and its derivatives suggest a potential for interaction with the central nervous system (CNS). The lipophilicity imparted by the ethylphenoxy group may facilitate passage across the blood-brain barrier, a critical step for CNS-acting drugs.

Studies on related phenylethylamine structures have long been associated with neuroactive properties, often acting on neurotransmitter systems. researchgate.net The core structure of this compound is present in molecules designed as ligands for various receptors in the brain, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com For example, research on multi-target ligands for neurodegenerative diseases has involved combining scaffolds that interact with targets like the TrkB receptor and 5-HT₄ receptors. mdpi.com The general framework of phenoxy alkylamines is common in the development of neuroactive compounds. The gut microbiome's ability to produce neuroactive compounds that influence mental health is also an area of active research, highlighting the importance of understanding how small molecules like these can interact with the gut-brain axis. nih.govspringernature.comrug.nl

Evaluation in Anticancer Research Modalities

While direct and extensive studies on the anticancer properties of this compound are not widely documented in publicly available literature, the broader class of phenoxyacetamide and phenoxyethylamine derivatives has been a subject of interest in oncology research. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov These studies revealed that compounds featuring halogens on the aromatic ring showed favorable anticancer and anti-inflammatory activities. nih.gov

Derivatives of this compound have also been explored. For example, N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide has been identified as a building block for synthesizing potential pharmaceutical agents that could target specific receptors or enzymes involved in cancer pathways. Furthermore, in vitro studies on related compounds, such as N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine, have indicated an ability to inhibit the growth of cancer cell lines by interfering with cell cycle regulation signaling pathways.

The CXCR4 receptor, which is involved in G-protein mediated signaling cascades, has been identified as a target in metastatic cancer models. scispace.com Research into inhibitors of this receptor has included compounds with a 2-(4-ethylphenoxy)ethyl moiety. scispace.com These preliminary findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel anticancer agents. Further investigations, including in vivo studies using animal models, are necessary to fully elucidate the therapeutic potential of this class of compounds in oncology. nih.gov

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is a cornerstone of pharmacological research. For this compound and its analogs, mechanistic studies have focused on identifying their molecular targets and elucidating their influence on cellular processes.

Receptor Binding Affinity and Selectivity Profiling

The interaction of phenoxyethylamine derivatives with various receptors has been a significant area of investigation. The structural similarity of these compounds to endogenous neurotransmitters suggests their potential to bind to and modulate the activity of receptors in the central nervous system.

Studies on a range of phenethylamine (B48288) derivatives have determined their binding affinities for serotonin receptors, particularly the 5-HT2A receptor. biomolther.org These studies have shown that substitutions on the phenyl ring can significantly influence binding affinity. For example, alkyl or halogen groups at the para position of the phenyl ring tend to maintain or enhance affinity for the 5-HT2A receptor. biomolther.org

The following table summarizes the binding affinities of some phenethylamine derivatives for the 5-HT2A receptor, illustrating the impact of different substituents.

| Compound | Substituents | Binding Affinity (Ki, nM) for 5-HT2AR |

| 2C-P HCl | 2,5-dimethoxy-4-propyl | Data not specified |

| 2C-C HCl | 4-Chloro-2,5-Dimethoxy | Data not specified |

| 25E-NBOMe HCl | 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl) | Data not specified |

Data adapted from Biomolecules & Therapeutics. biomolther.org

Further research is required to determine the specific receptor binding profile of this compound and to understand how the 4-ethylphenoxy group influences its affinity and selectivity for various receptor subtypes.

Enzyme Inhibition and Activation Studies

The potential for this compound derivatives to interact with enzymes is another important aspect of their biological evaluation. The acetamide derivative, N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide, has been proposed as a candidate for targeting specific enzymes. The presence of bromo and ethyl groups can influence its binding affinity and selectivity.

Research on structurally similar compounds has demonstrated significant enzyme inhibition. For example, novel silver(I) N-heterocyclic carbene complexes with a 2-(4-hydroxyphenyl)ethyl group have shown potent inhibitory effects against acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase I and II (hCA I and hCA II). researchgate.net These findings highlight the potential for phenoxyethylamine derivatives to act as enzyme inhibitors.

Modulation of Cellular Pathways and Signaling Cascades

The biological activity of this compound and its analogs is ultimately mediated by their ability to modulate intracellular signaling pathways. The binding of these compounds to receptors or enzymes can trigger a cascade of events that alter cellular function.

For example, the interaction of phenethylamine derivatives with serotonin receptors can activate various G-protein-mediated signaling cascades. scispace.com Activation of the 5-HT2A receptor, for instance, can lead to the stimulation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate and diacylglycerol, which in turn modulate intracellular calcium levels and protein kinase C activity.

Furthermore, studies on related compounds have shed light on their ability to influence other signaling pathways. The β3-adrenoceptor ligand SR59230A, which contains a 3-(2-ethylphenoxy) group, has been shown to activate p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated protein kinase 1/2 (Erk1/2) phosphorylation. researchgate.net This ligand demonstrated the ability to selectively activate pathways leading to changes in the extracellular acidification rate (ECAR), indicating a phenomenon known as ligand-directed signaling. researchgate.net

The potential for these compounds to interfere with signaling pathways related to cell cycle regulation is also under investigation in the context of anticancer research.

Studies on Structure-Activity Relationships (SAR) for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR studies would involve systematically modifying its chemical structure and evaluating the impact of these changes on its biological efficacy.

Key areas of modification would include:

The Ethyl Group: Altering the position and size of the ethyl group on the phenoxy ring could significantly affect potency and selectivity.

The Phenoxy Linkage: The presence and nature of the ether linkage are important for hydrophobic interactions and binding affinity.

The Ethanamine Side Chain: Modifications to the amine group, such as N-alkylation or substitution, could influence receptor interactions and pharmacokinetic properties.

While a comprehensive SAR study specifically for this compound is not extensively reported, data from related phenethylamine derivatives provide valuable insights. For instance, in the case of 5-HT2A receptor ligands, SAR studies have shown that alkyl or halogen substitutions at the para position of the phenyl ring are generally favorable for maintaining or enhancing binding affinity. biomolther.org

The following table provides a conceptual framework for potential SAR studies on the this compound scaffold.

| Modification Site | Potential Modifications | Expected Impact on Activity |

| 4-Ethyl group on Phenoxy Ring | Change position (ortho, meta), substitute with other alkyl groups (methyl, propyl) | Altered steric and electronic properties, potentially affecting receptor binding and selectivity. |

| Phenoxy Oxygen | Replace with sulfur (thiophenoxy) or methylene (B1212753) (benzyl) | Modified bond angles and lipophilicity, likely impacting binding affinity. |

| Ethanamine Nitrogen | N-methylation, N-ethylation, incorporation into a heterocyclic ring | Changes in basicity and steric hindrance, influencing receptor interaction and pharmacokinetic profile. |

Pharmacological Research and Drug Discovery Initiatives

The diverse biological activities suggested by preliminary research on this compound and its derivatives make this chemical scaffold an interesting starting point for drug discovery initiatives. The phenoxyethylamine motif is present in a number of compounds with known pharmacological effects, spanning areas such as neuroscience and metabolic diseases. ontosight.ainih.gov

The potential for these compounds to interact with serotonin receptors suggests their utility in developing novel therapeutics for psychiatric and neurological disorders. biomolther.org Furthermore, their emerging role in anticancer research and as enzyme inhibitors opens up additional avenues for drug development. researchgate.net

The process of developing a drug from a lead compound like this compound involves several stages, including:

Lead Optimization: Chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Testing: Comprehensive evaluation of the compound's efficacy and safety in cellular and animal models.

Preclinical Development: Extensive safety and toxicology studies to support an Investigational New Drug (IND) application.

While this compound itself is not currently an approved drug, the ongoing research into its derivatives and the broader class of phenoxyethylamines highlights the potential of this chemical space for the discovery of new therapeutic agents.

Lead Compound Identification and Optimization

The scaffold of this compound has served as a foundational structure in the discovery and optimization of lead compounds for various biological targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve enhanced properties. The process of lead optimization involves iteratively modifying the lead compound's structure to improve its potency, selectivity, and pharmacokinetic profile. schrodinger.comcrownbio.com

In the field of medicinal chemistry, derivatives of this compound are explored to understand structure-activity relationships (SAR). For instance, research into the discovery of inhibitors for chemokine receptors like CXCR4 has involved the synthesis and evaluation of molecules containing the 4-ethylphenoxy moiety. scispace.com The goal of such research is to optimize lead compounds to enhance their inhibitory activity. scispace.com The core structure is systematically modified, and the resulting analogs are tested to determine how changes in the molecule's architecture affect its biological activity.

The optimization process often utilizes advanced computational and synthetic techniques. DNA-encoded library (DEL) technology, for example, allows for the creation and screening of millions of compounds to identify those with high affinity and selectivity for a protein target. hitgen.com This approach can be used to optimize existing lead compounds by systematically exploring the chemical space around the core structure. hitgen.com

Table 1: Examples of this compound Derivatives in Lead Optimization Studies

| Derivative Name | Modification on Core Structure | Research Focus |

| N-(2-(4-ethylphenoxy)ethyl)-5-(3-...) | Addition of a substituted group to the amine | Discovery of CXCR4 inhibitors scispace.com |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides | Amine functionalized into a benzamide (B126) derivative | Development of antibacterial agents researchgate.net |

| 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine | Cyclization of the ethanamine side chain into a thiadiazole ring | Early discovery research collection sigmaaldrich.com |

This table is illustrative and based on research into derivatives containing the 2-(4-ethylphenoxy) moiety.

Investigations into Potential Therapeutic Applications

The this compound framework is present in molecules investigated for a range of therapeutic purposes, most notably as antimicrobial agents. Research has focused on creating novel derivatives to combat pathogenic microbes and biofilm formation, which is a significant challenge in medical device-related infections.

One area of investigation involves the synthesis of complex benzamides derived from 2-((4-ethylphenoxy)methyl)amine. These compounds have been designed and tested for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The research aimed to develop nanosystems coated with these compounds to create surfaces, such as on catheters, that are resistant to bacterial colonization and biofilm development. researchgate.net The findings suggest that incorporating the 2-((4-ethylphenoxy)methyl) structure into larger molecules can yield compounds with significant antibacterial properties, highlighting their potential for biomedical applications. researchgate.net

The imidazole (B134444) ring is a common feature in many biologically active compounds, and its inclusion in derivatives can confer antimicrobial, antiviral, or anticancer properties. ontosight.ai While direct studies on this compound itself are limited in publicly available research, the exploration of related structures, such as 2-(2-ethylphenoxy)-N-[2-(1H-imidazol-4-yl)ethyl]ethanamine, points toward the therapeutic potential of this chemical class. ontosight.ai

Table 2: Research Findings on Therapeutic Potential of Related Compounds

| Compound Class | Therapeutic Target | Investigated Activity |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides | Staphylococcus aureus, Pseudomonas aeruginosa | Resistance to bacterial colonization and biofilm development researchgate.net |

| Phenyl ethyl thiourea (PET) derivatives | Human Immunodeficiency Virus (HIV) | Anti-HIV activity through quantitative structure-activity relationship (QSAR) studies researchgate.net |

Applications in Diagnostic Tool Development and Biomarker Identification

While direct application of this compound as a diagnostic agent or biomarker is not prominently documented, its structural class, phenethylamines, is relevant in the context of biomarker research and the development of diagnostic tools. nih.gov Research in this area often focuses on identifying metabolites of specific compounds that can serve as biomarkers for exposure or disease. nih.govnih.gov

For example, in the study of designer drugs, specific metabolites of complex phenethylamine derivatives are identified in biological samples to confirm exposure, which is crucial for clinical diagnosis and toxicology. nih.gov This process involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the parent drug or its metabolites, which serve as unique biomarkers. nih.gov

Materials Science and Advanced Engineering Applications

Utilization as a Building Block for Novel Functional Materials

2-(4-Ethylphenoxy)ethanamine serves as a critical starting material, or building block, for the synthesis of more complex, functional molecules. The reactivity of its primary amine allows for straightforward derivatization, leading to a wide array of compounds with specific electronic, optical, or biological properties. Researchers have utilized this scaffold to create novel carbamates and heterocyclic compounds. ontosight.ai

For instance, the reaction of this compound with other chemical entities can yield derivatives like 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine sigmaaldrich.com and 2-(4-ethylphenoxy)ethyl phenylcarbamate. ontosight.ai These transformations highlight the compound's role in constructing molecules with potential applications in medicinal chemistry and materials science. ontosight.ai The synthesis of such derivatives often involves standard organic reactions, making this compound an accessible and valuable precursor for developing new functional materials.

Table 1: Examples of Functional Materials Synthesized from this compound

| Derivative Compound | Class of Material | Potential Application Area | Reference |

| 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine | Heterocyclic Compound | Medicinal Chemistry | sigmaaldrich.com |

| 2-(4-Ethylphenoxy)ethyl phenylcarbamate | Carbamate | Pharmaceuticals, Materials Science | ontosight.ai |

| N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide | Acetanilide Derivative | Materials with Novel Optical/Electronic Properties |

Integration into Polymer Synthesis and Design of Enhanced Polymeric Systems

The presence of a primary amine group makes this compound a suitable candidate for integration into various polymer systems. ambeed.combldpharm.com In polymer synthesis, primary amines are valuable as they can act as monomers, chain terminators, or modifying agents that introduce specific functionalities into the final polymer structure. symeres.com

Role in the Development of Mesoporous Materials and Catalytic Systems

The functionalization of mesoporous materials, such as silica (B1680970) variants like MCM-41 and SBA-15, is a critical area of materials engineering to create systems for catalysis, separation, and adsorption. mdpi.com this compound is a prime candidate for modifying these materials due to its amine group, which can be grafted onto the silica surface through reactions with surface silanol (B1196071) groups. rsc.orgmdpi.com This surface modification transforms the inert silica into a functional material with tailored surface chemistry.

Introducing the ethylphenoxy)ethanamine moiety onto a mesoporous support can create specific active sites for catalysis. hidenanalytical.com While direct catalytic applications of the compound itself are not extensively documented, its derivatives and related structures, such as phenoxy ethyl aminopyrimidine and quinazoline (B50416) compounds, are known to be important intermediates for substances with insecticidal and bactericidal properties, fields where catalytic synthesis pathways are crucial. google.com The development of catalysts is vital across the chemical industry for creating value-added products through selective and efficient reactions. oatext.com The ability to anchor molecules like this compound onto high-surface-area supports opens possibilities for designing new, heterogeneous catalysts. hidenanalytical.com

Surface Functionalization and Coating Technologies

Surface functionalization is a key technology for altering the properties of materials, and molecules containing amine groups are fundamental to this process. rsc.org The primary amine of this compound allows it to be covalently bonded to a wide variety of substrates, including metal oxides and advanced materials like MXenes, to create functional coatings. nih.goviu.edu

This modification can impart new properties to the surface, such as altering its hydrophobicity, improving its biocompatibility, or providing anchor points for the subsequent attachment of other molecules. iu.eduresearchgate.net For example, the functionalization of magnetic iron oxide nanoparticles with amine-containing molecules is a well-established method for preparing them for biomedical applications. nih.govmdpi.com By forming a coating, this compound can enhance the stability of nanoparticles, prevent their agglomeration, and introduce chemical handles for further reactions. mdpi.com This capability is critical for engineering advanced surfaces for sensors, biomedical devices, and protective coatings. researchgate.net

Table 2: Potential Surface Functionalization Applications

| Substrate Material | Functional Group Interaction | Purpose of Functionalization | Reference |

| Silica Nanoparticles | Amine reacts with surface silanol groups | Linker for polymer nanocomposites, improved dispersion | rsc.org |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Amine group condensation or adsorption | Stabilization, biocompatibility, further modification for biomedical use | nih.govmdpi.com |

| MXene (e.g., Ti₃C₂Tₓ) | Covalent bonding or electrostatic interaction with surface groups | Enhanced stability, creation of reactive sites for new applications | iu.edu |

| Metal Oxide Surfaces | Adsorption via amine group | Dispersion aid, creation of functional coatings | rsc.org |

Agricultural Chemistry and Agrochemical Research

Development of Agrochemical Formulations for Crop Protection

The efficacy of a pesticide active ingredient is critically dependent on its formulation, which is designed to ensure the chemical can be handled safely, stored effectively, and applied uniformly to achieve optimal biological activity. An active ingredient, often referred to as the technical material, is rarely applied in its pure form (which is typically 95% to 100% active ingredient). agritraining.co.za Instead, it is combined with various inert substances to create a usable product. researchgate.net The purpose of formulating pesticide active ingredients is to facilitate the uniform distribution of a small amount of a potent chemical over a large area. researchgate.net

Agrochemical formulations can be broadly categorized into liquid and solid types. Common liquid formulations include Emulsifiable Concentrates (EC), Soluble (or Liquid) Concentrates (SL), and Suspension Concentrates (SC). researchgate.net Solid formulations include Water Dispersible Granules (WDG) and powders. agritraining.co.zajustia.com The choice of formulation depends on the physical and chemical properties of the active ingredient, such as its solubility in water and organic solvents. agritraining.co.za

For organic pesticide compounds that are sparingly soluble or insoluble in water, such as many derivatives of phenoxyethanamine, specialized formulations are required. epo.org These often take the form of Emulsifiable Concentrates (EC), where the active substance is dissolved in an organic solvent along with an emulsifier. agritraining.co.za When this concentrate is diluted with water by the end-user, it forms a stable emulsion (typically milky in appearance) suitable for spraying. agritraining.co.zaepo.org A patent for a soluble liquid herbicide formulation of 2,4-D, a well-known phenoxy herbicide, highlights the use of amine salts, an alkoxylate surfactant, and ethylene (B1197577) glycol to prevent crystallization at low temperatures, demonstrating the complexity involved in creating a stable and effective product. justia.com

The components of a formulation are selected to optimize performance and include:

Solvents: To dissolve the active ingredient.

Surfactants/Emulsifiers: These are surface-active agents that allow for the dispersion of one liquid into another with which it is not miscible, which is crucial for EC formulations. agritraining.co.zagoogle.com

Adjuvants: Substances added to enhance the action of the pesticide, for example by improving wetting, spreading, or uptake by the target pest or plant. google.com

Stabilizers & Buffers: To maintain the chemical integrity and pH of the formulation during storage. agritraining.co.za

Carriers and Diluents: Inert materials used to adjust the concentration of the active ingredient, particularly in solid formulations. agritraining.co.zajustia.com

Modern pesticide formulations aim to create stable, nanoparticulate dispersions upon dilution, which can enhance the bioavailability and effectiveness of the active compound. epo.org While specific commercial formulations based on 2-(4-Ethylphenoxy)ethanamine are not detailed in public literature, its derivatives are noted as being useful in pesticides, implying they are incorporated into such complex formulations for agricultural use. google.comgoogle.com

Synthesis of Pesticide Intermediates with Insecticidal or Acaricidal Activity

This compound and its analogs are valuable building blocks, or intermediates, for the synthesis of more complex molecules with pesticidal activity. google.com Research in this area focuses on creating novel derivatives that exhibit high efficacy against target pests like insects (insecticides) and mites (acaricides).

A key application for phenoxy ethylamine (B1201723) structures is in the synthesis of phenoxyl ethyl aminopyrimidine and quinazoline (B50416) compounds, which have demonstrated good bactericidal, insecticidal, and acaricidal effects. google.com A patented method for preparing the related compound 2-[4-(2-ethoxyethyl)phenoxy]ethylamine highlights its importance as a pesticide intermediate. The synthesis involves a multi-step process starting from phenol (B47542), proceeding through chloroacetylation, etherification, reduction, another etherification, and finally ammoniation and deprotection to yield the target amine. google.com This approach is noted for using readily available raw materials and having high selectivity. google.com

Derivatives of this compound have been investigated for a range of agrochemical applications. For instance, N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide has been identified as a useful intermediate for synthesizing agrochemicals and specialty chemicals. The unique combination of bromo and ethyl groups on the phenyl rings can impart specific chemical and biological properties.

The following table summarizes research into various phenoxyethanamine derivatives and their reported pesticidal activities.

| Derivative Class | Specific Compound Example | Target Activity | Reference |

|---|---|---|---|

| Phenoxyl Ethyl Aminopyrimidines | Derivatives of 2-[4-(2-ethoxyethyl)phenoxy]ethylamine | Bactericidal, Insecticidal, Acaricidal | google.com |

| Substituted Acetamides | N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide | Intermediate for Agrochemicals | |

| Phenoxypyridine Derivatives | 2-{[2-(phenyloxymethyl)pyridin-5-yl]oxy}-ethanamine derivatives | Pesticidal | google.com |

| Oxazoline Derivatives | 2,4-diphenyl-1,3-oxazolines containing sulfiliminyl moieties | Acaricidal, Insecticidal | nih.gov |

| Diacylhydrazines | N'-(4-Chlorobenzoylamino)]benzoyl-1-(3-trifluoromethyl)phenyl-2-(4-cyano)phenyl ethanone (B97240) hydrazone | Insecticidal (especially against caterpillars) | researchgate.net |

This research demonstrates a consistent strategy of using the phenoxyethanamine core to explore new chemical spaces for crop protection agents. nih.govnih.gov

Investigation of Interactions with Agricultural Pests and Pathogens